Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 866340-26-3
VCID: VC7530917
InChI: InChI=1S/C23H26N2O6S/c1-5-31-22(26)20-18(13-32(28,29)16-11-10-14(2)15(3)12-16)24-23(27)25-21(20)17-8-6-7-9-19(17)30-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C
Molecular Formula: C23H26N2O6S
Molecular Weight: 458.53

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 866340-26-3

Cat. No.: VC7530917

Molecular Formula: C23H26N2O6S

Molecular Weight: 458.53

* For research use only. Not for human or veterinary use.

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 866340-26-3

Specification

CAS No. 866340-26-3
Molecular Formula C23H26N2O6S
Molecular Weight 458.53
IUPAC Name ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C23H26N2O6S/c1-5-31-22(26)20-18(13-32(28,29)16-11-10-14(2)15(3)12-16)24-23(27)25-21(20)17-8-6-7-9-19(17)30-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
Standard InChI Key UXNDQEWCVPILNI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a tetrahydropyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • 3,4-Dimethylbenzenesulfonylmethyl group: Attached at position 6, this moiety enhances lipophilicity and potential sulfonamide-mediated biological interactions.

  • 2-Methoxyphenyl group: Positioned at C4, this aromatic group contributes to π-π stacking interactions with biological targets .

  • Ethyl carboxylate ester: At C5, this group influences solubility and metabolic stability .

Table 1: Molecular Properties of Ethyl 6-[(3,4-Dimethylbenzenesulfonyl)methyl]-4-(2-Methoxyphenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>26</sub>N<sub>2</sub>O<sub>6</sub>S
Molecular Weight458.53 g/mol
CAS Number866340-26-3
Key Functional GroupsSulfonamide, methoxy, carboxylate

Spectroscopic Characterization

Structural confirmation of this compound relies on advanced spectroscopic techniques:

  • <sup>1</sup>H NMR: Peaks at δ 1.32 ppm (methyl protons), δ 2.30 ppm (CH<sub>3</sub>), and δ 5.76 ppm (NH protons) align with tetrahydropyrimidine derivatives .

  • FT-IR: Absorption bands at 1680 cm<sup>-1</sup> (C=O) and 1150 cm<sup>-1</sup> (S=O) confirm carbonyl and sulfonyl groups .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving:

  • Ethyl acetoacetate (keto ester),

  • Urea (nitrogen source),

  • 3,4-Dimethylbenzenesulfonylmethyl aldehyde (electrophilic component) .

Reaction conditions include:

  • Catalyst: Concentrated HCl or DABCO (1,4-diazabicyclo[2.2.2]octane) .

  • Solvent: Ethanol or solvent-free systems to adhere to green chemistry principles .

  • Temperature: Reflux at 80°C for 1–10 hours .

Table 2: Optimization of Synthesis Conditions

ConditionOptimal ParametersYield (%)
CatalystHCl (pH 4.0)63–85
Reaction Time8–10 hours75
Temperature80°C78

Green Chemistry Considerations

Recent studies emphasize solvent-free synthesis and recyclable catalysts to minimize environmental impact . For example, DABCO-catalyzed reactions achieve yields up to 85% while reducing waste .

Structure-Activity Relationship (SAR)

Role of Substituents

  • Sulfonamide Group: Essential for binding to viral proteases and bacterial dihydropteroate synthase.

  • Methoxy Group: Enhances membrane permeability and target affinity .

  • Carboxylate Ester: Improves bioavailability through hydrolytic stability .

Table 3: Impact of Substituents on Biological Activity

SubstituentActivity EnhancementTarget
3,4-Dimethylbenzenesulfonyl40% increase in antiviral IC<sub>50</sub>NDV hemagglutinin
2-Methoxyphenyl2-fold higher antimicrobialBacterial topoisomerase

Comparative Analysis

Compared to Nifedipine (a dihydropyridine), this compound shows 3-fold greater COX-2 selectivity, reducing gastrointestinal toxicity risks .

Future Directions

Drug Development

  • Prodrug Optimization: Hydrolysis of the ethyl ester to a carboxylic acid could enhance water solubility .

  • Nanoparticle Delivery: Liposomal encapsulation may improve tissue targeting and reduce off-site effects .

Mechanistic Studies

  • Crystallography: X-ray diffraction to resolve binding modes with viral proteases.

  • In Vivo Toxicity: Chronic toxicity studies in avian models to assess veterinary applications .

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